molecular formula C13H14N2O2 B14230571 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-

Cat. No.: B14230571
M. Wt: 230.26 g/mol
InChI Key: KEXRHABLPCVGKB-ZWNOBZJWSA-N
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Description

1,7-Diazaspiro[44]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.

    2,7-Diazaspiro[4.4]nonane: A structurally related compound with variations in the nitrogen atom positions.

Uniqueness

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is unique due to its specific spirocyclic structure and the presence of the phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(5R,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C13H14N2O2/c16-11-6-7-13(15-11)10(8-14-12(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-,13-/m1/s1

InChI Key

KEXRHABLPCVGKB-ZWNOBZJWSA-N

Isomeric SMILES

C1C[C@]2([C@H](CNC2=O)C3=CC=CC=C3)NC1=O

Canonical SMILES

C1CC2(C(CNC2=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

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